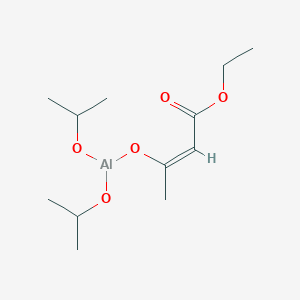

乙酰乙酸酯螯合的二异丙氧基铝

描述

Aluminum di(isopropoxide)acetoacetic ester chelate is used as a gel ink. It finds application in paint to give better drying, luster, and hardness, and improve the performance as surface wrinkling . It is also used as a crosslinking agent in epoxy, alkyd, and polyester resins .

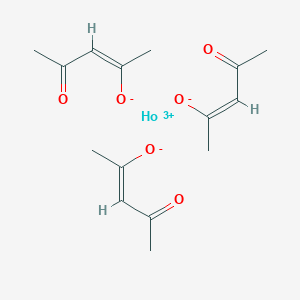

Molecular Structure Analysis

The molecular formula of Aluminum di(isopropoxide)acetoacetic ester chelate is C12H23AlO5 . The InChI Key is AHPLRRISNPYWTH-UHFFFAOYSA-N . The SMILES representation is [Al+3].CC©[O-].CC©[O-].CCOC(=O)[CH-]C©=O .Physical And Chemical Properties Analysis

The compound is a clear pale yellow viscous liquid . It has a molecular weight of 274.293 . The boiling point is 204 °C, and it has a density of 1.05 g/mL . It reacts with water .科学研究应用

Organometallic Compound

Aluminum di(isopropoxide)acetoacetic ester chelate is an organometallic compound . Organometallic compounds are useful reagents, catalysts, and precursor materials with applications in various fields .

Thin Film Deposition

One of the applications of this compound is in thin film deposition . Thin films are essential in the production of semiconductors, which are vital in the electronics industry .

Industrial Chemistry

This compound is also used in industrial chemistry . It can serve as a catalyst or a reagent in various chemical reactions .

Pharmaceuticals

In the pharmaceutical industry, this compound can be used in the synthesis of various drugs . Its properties make it a valuable component in drug formulation .

LED Manufacturing

The compound is used in the manufacturing of Light Emitting Diodes (LEDs) . It plays a crucial role in the production process, contributing to the efficiency and quality of the LEDs .

Gel Ink Production

Aluminum di(isopropoxide)acetoacetic ester chelate is used as a component in the production of gel ink . It contributes to the consistency and quality of the ink .

Paint Industry

This compound finds application in paint to give better drying, luster, and hardness, and improve the performance as surface wrinkling .

Resin Crosslinking Agent

It is also used as a crosslinking agent in epoxy, alkyd, and polyester resins . Crosslinking agents help improve the properties of the resin, such as its durability and resistance to various conditions .

作用机制

Target of Action

The primary targets of Aluminum di(isopropoxide)acetoacetic ester chelate are the chemical structures in paints, inks, and various types of resins . The compound interacts with these structures to enhance their properties and performance.

Mode of Action

Aluminum di(isopropoxide)acetoacetic ester chelate acts as a crosslinking agent in epoxy, alkyd, and polyester resins . Crosslinking is a process where polymer chains are linked together to form a three-dimensional network of connected chains. This process enhances the mechanical and thermal stability of the materials.

Pharmacokinetics

It’s important to note that the compound is sensitive to moisture and may react slowly with water .

Result of Action

The application of Aluminum di(isopropoxide)acetoacetic ester chelate results in better drying, luster, and hardness of paints and inks . It also improves the performance of these materials by preventing surface wrinkling . In resins, it acts as a crosslinking agent, enhancing their mechanical and thermal stability .

Action Environment

The action of Aluminum di(isopropoxide)acetoacetic ester chelate can be influenced by environmental factors. For instance, the presence of moisture can affect its stability, as the compound reacts slowly with water . Therefore, it is typically stored in a moisture-free environment to maintain its efficacy .

安全和危害

未来方向

The compound finds application in paint to give better drying, luster, and hardness, and improve the performance as surface wrinkling . It is also used as a crosslinking agent in epoxy, alkyd, and polyester resins . These applications suggest potential future directions in the development of paints and resins.

属性

IUPAC Name |

ethyl (Z)-3-di(propan-2-yloxy)alumanyloxybut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3.2C3H7O.Al/c1-3-9-6(8)4-5(2)7;2*1-3(2)4;/h4,7H,3H2,1-2H3;2*3H,1-2H3;/q;2*-1;+3/p-1/b5-4-;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQXUGFEQSCYIA-OAWHIZORSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)O[Al](OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/C)\O[Al](OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23AlO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Aluminum, [ethyl 3-(oxo-.kappa.O)butanoato-.kappa.O']bis(2-propanolato)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Aluminum di(isopropoxide)acetoacetic ester chelate | |

CAS RN |

14782-75-3 | |

| Record name | Aluminum, [ethyl 3-(oxo-.kappa.O)butanoato-.kappa.O']bis(2-propanolato)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![magnesium bis[dithioxoscandate(1-)]](/img/no-structure.png)